(4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione
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Overview
Description
(4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione is a chemical compound that features a piperidine ring substituted with a chlorophenyl group and a methanethione moiety
Preparation Methods
The synthesis of (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Substitution with Chlorophenyl Group: The piperidine ring is then substituted with a chlorophenyl group through a nucleophilic substitution reaction.
Introduction of Methanethione Moiety: Finally, the methanethione group is introduced via a thiolation reaction, where a thiol reagent reacts with the intermediate compound to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent for diseases such as cancer and neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
(4-Chlorophenyl)(3-methylpiperidin-1-yl)methanethione can be compared with similar compounds such as:
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: This compound has a similar structure but differs in the functional group attached to the piperidine ring, which can result in different chemical and biological properties.
3-Chloro-2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one: Another related compound with multiple chlorophenyl groups, which may exhibit distinct reactivity and applications.
Properties
Molecular Formula |
C13H16ClNS |
---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C13H16ClNS/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
MKANJXAWRWUKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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